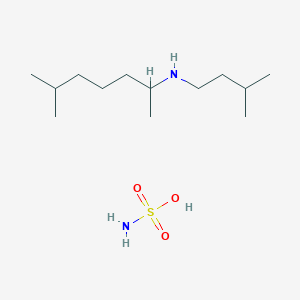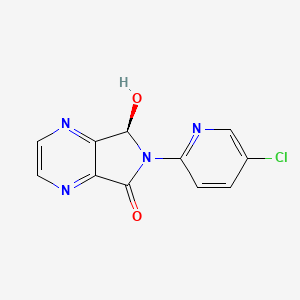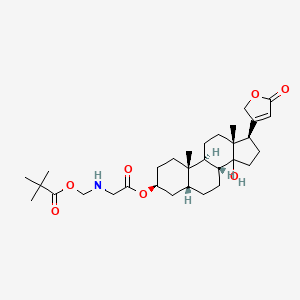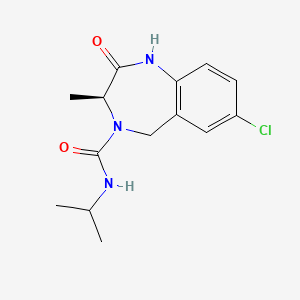
(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methyl groups: These groups are introduced through selective halogenation and alkylation reactions.
Formation of the isopropylamide group: This is achieved through amidation reactions, where the carboxylic acid group is converted to the isopropylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide stands out due to its unique structural features, which may confer distinct pharmacological properties. Its specific substitution pattern and functional groups can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
特性
CAS番号 |
258849-95-5 |
|---|---|
分子式 |
C14H18ClN3O2 |
分子量 |
295.76 g/mol |
IUPAC名 |
(3S)-7-chloro-3-methyl-2-oxo-N-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C14H18ClN3O2/c1-8(2)16-14(20)18-7-10-6-11(15)4-5-12(10)17-13(19)9(18)3/h4-6,8-9H,7H2,1-3H3,(H,16,20)(H,17,19)/t9-/m0/s1 |
InChIキー |
ZZAWLPNEWRAXCI-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(CN1C(=O)NC(C)C)C=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC2=C(CN1C(=O)NC(C)C)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


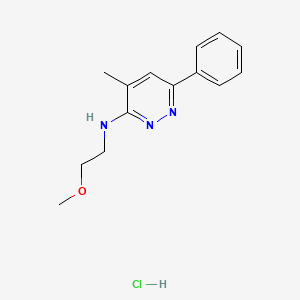
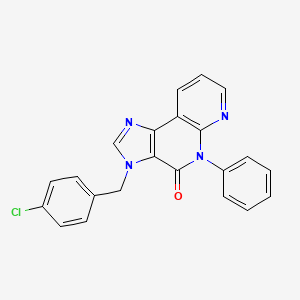

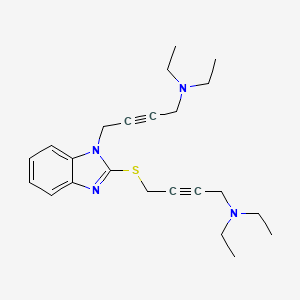
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
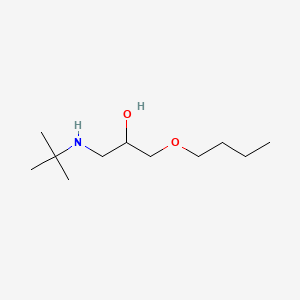
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
